叔丁基5-溴-1H-吲哚-3-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 5-bromo-1H-indole-3-carboxylate is a chemical of interest in various fields of chemistry and pharmaceuticals due to its potential as an intermediate in the synthesis of more complex molecules. While the provided papers do not directly discuss tert-Butyl 5-bromo-1H-indole-3-carboxylate, they do provide insights into related compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related indole derivatives is well-documented in the provided papers. For instance, the synthesis of tert-butyl esters of indole-5-carboxylic acid is achieved by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate, as described in one of the studies . Another paper discusses the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate through a three-step substitution reaction . These methods could potentially be adapted for the synthesis of tert-Butyl 5-bromo-1H-indole-3-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms within a molecule and can be used to confirm the structure of tert-Butyl 5-bromo-1H-indole-3-carboxylate once synthesized.

Chemical Reactions Analysis

The reactivity of indole derivatives is influenced by the substituents on the indole ring. For example, the presence of a tert-butyl group can affect the electron density and steric hindrance, which in turn can influence the reactivity of the compound in further chemical reactions . The papers provide insights into the reactivity of similar compounds, which could be extrapolated to tert-Butyl 5-bromo-1H-indole-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The provided papers discuss the characterization of related compounds using NMR, IR, MS, and computational methods like DFT . These studies can help predict the properties of tert-Butyl 5-bromo-1H-indole-3-carboxylate and guide its handling and use in further chemical synthesis.

科学研究应用

Synthesis of Annulated γ-Carbolines and Heteropolycycles

Research conducted by Zhang and Larock (2003) illustrates the use of tert-Butyl 5-bromo-1H-indole-3-carboxylate derivatives in the palladium-catalyzed intramolecular annulation of alkynes to synthesize various γ-carboline derivatives. These compounds are of interest due to their presence in natural products and their potential therapeutic properties. The study demonstrates how modifications to the indole and alkyne components can lead to a variety of structurally diverse carbolines (Zhang & Larock, 2003).

Development of Potent 5-HT6 Antagonists

Isherwood et al. (2012) utilized tert-Butyl 5-bromo-1H-indole-3-carboxylate in the synthesis of potent 5-HT6 antagonists, highlighting its role in the development of novel therapeutic agents. The efficient chiral resolution and structural confirmation of these compounds underscore the compound's utility in synthesizing complex molecular architectures with significant biological activity (Isherwood et al., 2012).

Creation of Functionalized Indoles and Quinoxalines

Li, Wang, and Zhang (2017) reported the synthesis of new tert-Butyl- and bromo-functionalized triazinoindoles and indoloquinoxalines. These novel structures, derived from tert-Butyl 5-bromo-1H-indole-3-carboxylate, showcase the compound's flexibility in generating diverse heterocyclic systems with potential for further chemical exploration and application (Li, Wang, & Zhang, 2017).

Efficient Synthesis of Indole Derivatives

Prakash et al. (2011) demonstrated the application of tert-Butyl sulfinamide, derived from tert-Butyl 5-bromo-1H-indole-3-carboxylate, in the palladium-catalyzed amination for the synthesis of indoles and anilines. This method allows for the preparation of sensitive indole derivatives, illustrating the compound's role in facilitating complex synthetic routes (Prakash et al., 2011).

安全和危害

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include wearing protective gloves, eye protection, face protection, and washing thoroughly after handling . If skin or eye irritation occurs or persists, medical advice or attention should be sought .

属性

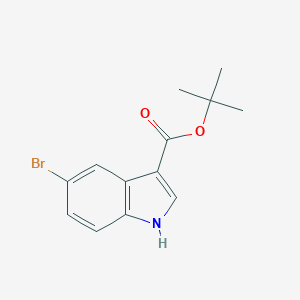

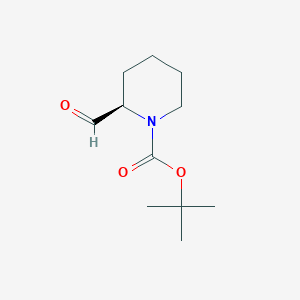

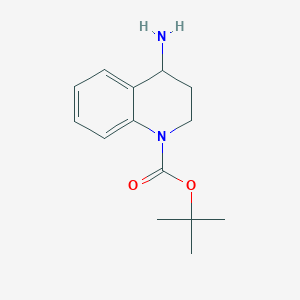

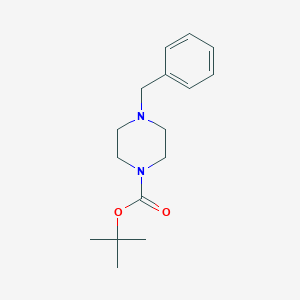

IUPAC Name |

tert-butyl 5-bromo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)10-7-15-11-5-4-8(14)6-9(10)11/h4-7,15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCLXRQHVKTSSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

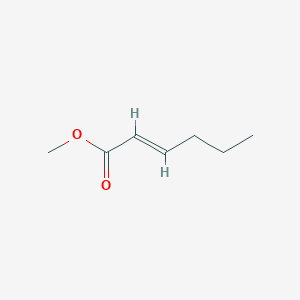

CC(C)(C)OC(=O)C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647745 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

CAS RN |

1033265-51-8 |

Source

|

| Record name | tert-Butyl 5-bromo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-methoxybenzoyl)-10-methyl-4H-pyrrolo[1,2-b][1,2,5]benzotriazepin-4-yl]acetic acid](/img/structure/B153384.png)